Curzerene
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Overview
Description
Curzerene is a complex organic compound with a unique structure that includes multiple functional groups
Scientific Research Applications
Curzerene has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It could be used in the production of materials with specific properties, such as polymers or resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Curzerene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Ethenyl and Methyl Groups: These groups can be introduced through alkylation and vinylation reactions.
Final Functionalization: The final steps may involve specific functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
Curzerene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Mechanism of Action
The mechanism by which Curzerene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways. The specific molecular targets and pathways would depend on the context of its application, such as a therapeutic agent or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
(6S)-5,6,7,8-tetrahydrofolic acid: A derivative of folic acid with a fully reduced pteridine ring, used as a coenzyme in metabolic reactions.
(6S)-5-methyltetrahydrofolic acid: Another folic acid derivative, often used in prenatal vitamins.
Uniqueness
Curzerene is unique due to its specific structure, which includes multiple functional groups that can participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13?,15-/m1/s1 |
InChI Key |
HICAMHOOTMOHPA-AWKYBWMHSA-N |
Isomeric SMILES |
CC1=COC2=C1CC([C@](C2)(C)C=C)C(=C)C |
SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Synonyms |
curzerene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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